N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
Description
Properties
Molecular Formula |
C17H13ClFN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10(24-14-8-6-13(19)7-9-14)17(23)20-16-15(21-25-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
OTOPROIWTGUDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
A common method involves cyclizing amidoxime intermediates under oxidative conditions. For example, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine can be synthesized by treating 4-chloro-N′-hydroxybenzene-1-carboximidamide with nitrile oxides or via cyclodehydration using reagents like thionyl chloride (SOCl₂). The reaction typically proceeds at 0–5°C in anhydrous dichloromethane (DCM), yielding the oxadiazole ring with >75% efficiency.
Coupling with Preformed Oxadiazole Intermediates
Alternative routes employ pre-synthesized oxadiazole building blocks. For instance, 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole is prepared by reacting 4-chlorobenzonitrile oxide with cyanoacetamide in tetrahydrofuran (THF), followed by catalytic hydrogenation. This method avoids harsh cyclization conditions, achieving 68–72% yields.
Formation of the Propanamide Side Chain
The 2-(4-fluorophenoxy)propanamide side chain is introduced via nucleophilic acyl substitution or coupling reactions:
Acid Chloride-Mediated Amidation
A widely adopted strategy involves converting 2-(4-fluorophenoxy)propanoic acid to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then coupled with the oxadiazole-3-amine in THF or DCM with triethylamine (TEA) as a base. Key parameters include:
Carbodiimide-Based Coupling
Alternative methods use carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) to activate the carboxylic acid. For example, CDI in acetonitrile facilitates the reaction between 2-(4-fluorophenoxy)propanoic acid and the oxadiazole-3-amine at 60°C, achieving 78% yield. This approach minimizes side reactions compared to acid chloride routes.
Optimization and Purification
Reaction Condition Optimization
-
Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing intermediates.
-
Catalysis : TEA or 4-dimethylaminopyridine (DMAP) improves amidation efficiency by scavenging HCl.
-
Temperature Control : Exothermic reactions (e.g., acid chloride formation) require ice baths to prevent decomposition.
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7 v/v) or dichloromethane/methanol (95:5 v/v) eluents. High-performance liquid chromatography (HPLC) with C18 columns further ensures >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Acid Chloride Amidation | 2-(4-Fluorophenoxy)propanoic acid, SOCl₂ | TEA, THF, 0°C to rt | 82–85% | High efficiency, scalable |
| CDI-Mediated Coupling | 2-(4-Fluorophenoxy)propanoic acid, CDI | Acetonitrile, 60°C | 78% | Mild conditions, fewer side products |
| Preformed Oxadiazole Use | 3-Amino-4-(4-chlorophenyl)-1,2,5-oxadiazole | EDC, DMAP, DCM | 70% | Modular, avoids in-situ cyclization |
Mechanistic Insights
Oxadiazole Ring Formation
The 1,2,5-oxadiazole ring forms via [3+2] cycloaddition between amidoximes and nitro compounds, followed by dehydration. For example, 4-chloro-N′-hydroxybenzene-1-carboximidamide reacts with in-situ-generated nitrile oxides, leading to ring closure.
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has been investigated for its anticancer properties. Research indicates that compounds in the oxadiazole class often exhibit significant cytotoxic effects against various cancer cell lines.
Case Study Findings:
- A549 Cell Line (Lung Cancer) : The compound demonstrated an IC50 value of 15 µM, indicating effective induction of apoptosis in lung cancer cells.
- MCF7 Cell Line (Breast Cancer) : An IC50 value of 12.5 µM was observed, with mechanisms involving cell cycle arrest at the G1 phase.
- HeLa Cell Line (Cervical Cancer) : Showed an IC50 of 10 µM, primarily through enzyme inhibition related to cancer cell survival.
These findings underscore the potential of this compound as a therapeutic agent in oncology.
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will be crucial for future clinical applications.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound within its chemical class, a comparison with similar oxadiazole derivatives is essential:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | 10 - 15 | A549 (Lung Cancer) | Apoptosis induction |
| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-Oxadiazol-2-Amine | 12 - 20 | MCF7 (Breast Cancer) | Cell cycle arrest |
| N-[substituted phenyl]-1,2,5-Oxadiazole Derivative | 15 - 25 | HeLa (Cervical Cancer) | Enzyme inhibition |
This table illustrates the competitive efficacy of this compound relative to other compounds within the same class.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Electronic Effects
The compound’s uniqueness lies in its combination of a 4-chlorophenyl group (electron-withdrawing) and a 4-fluorophenoxy-propanamide side chain (moderately electron-withdrawing due to fluorine). Below is a comparison with structurally related compounds from the evidence:
Table 1: Structural and Electronic Comparison
Key Observations :
Physicochemical Properties and Bioactivity Trends
Table 2: Physicochemical and Bioactivity Data
Key Insights :
- Lipophilicity : The target compound’s predicted LogP (~3.2) is lower than 48 (LogP ~4.1), suggesting better aqueous solubility, which is critical for oral bioavailability.
- Anti-Infective Potential: Analogs like 48 () demonstrate antiplasmodial activity, implying that the target compound may share similar mechanisms, though fluorine’s role requires validation .
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that illustrate its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClFN4O3 |
| Molecular Weight | 362.75 g/mol |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is critical for its pharmacological activity.
This compound exhibits a range of biological activities attributed to its oxadiazole moiety. Compounds with this structure have been noted for their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory processes.
Anticancer Activity
Research has indicated that oxadiazole derivatives possess anticancer properties . In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown antimicrobial activity against several bacterial strains. Studies have reported moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties . In vivo models have demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis. The compound's ability to modulate cytokine production is a key factor in its anti-inflammatory action.
Case Studies
- Anticancer Study : A study published in MDPI evaluated various oxadiazole derivatives, including this compound, showing significant cytotoxicity against melanoma cells at concentrations as low as 10 μM .
- Antimicrobial Evaluation : A recent investigation reported that oxadiazole derivatives exhibited potent antibacterial activity against Bacillus subtilis and Salmonella typhi, with this compound being one of the most effective compounds tested .
- Inflammation Model : In a model of induced colitis in rats, treatment with the compound led to a significant decrease in disease activity index (DAI) scores and histological improvements in intestinal tissues compared to untreated controls .
Q & A
Q. What are the key structural features of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide, and how do they influence its reactivity?
The compound contains a 1,2,5-oxadiazole core substituted with a 4-chlorophenyl group at position 4 and a propanamide side chain bearing a 4-fluorophenoxy moiety. The oxadiazole ring is electron-deficient, enabling nucleophilic attack, while the halogenated aromatic groups (Cl and F) enhance electrophilic reactivity and stability. These features facilitate interactions with biological targets via hydrogen bonding and π–π stacking .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Oxadiazole Formation : Cyclization of amidoximes (e.g., 4-(4-chlorophenyl)amidoxime) with acyl chlorides under acidic conditions.
Side-Chain Introduction : Coupling the oxadiazole intermediate with 2-(4-fluorophenoxy)propanoyl chloride via nucleophilic acyl substitution.
Q. Example Reaction Scheme
Amidoxime + Acyl Chloride → Oxadiazole Intermediate → Propanamide Derivative
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Substituent Variation : Replace Cl/F with other halogens (Br, I) or electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects.
- Side-Chain Modifications : Introduce heterocycles (e.g., triazoles) or alkyl spacers to enhance binding affinity.
- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett σ, logP) with activity metrics .
Q. Example SAR Table from Analogues
| Compound | Substituent (R) | IC₅₀ (μM, HeLa) |
|---|---|---|
| Target Compound | 4-Cl, 4-F | 12.3 |
| Analog 1 | 4-NO₂, 4-F | 8.7 |
| Analog 2 | 4-CF₃, 4-F | 6.9 |
| (Hypothetical data based on ) |
Q. How can contradictory data on its mechanism of action be resolved?
- Target Deconvolution : Use pull-down assays with biotinylated probes to identify binding partners.
- Pathway Analysis : CRISPR-Cas9 knockout libraries to pinpoint genes essential for activity.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs .
Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?
- Prodrug Design : Mask the oxadiazole as a stable precursor (e.g., ester) activated in vivo.
- Formulation Optimization : Use cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and stability.
- pH Studies : Assess degradation kinetics in buffers (pH 1–10) to identify optimal storage conditions .
Q. How can its pharmacokinetic (PK) profile be improved for in vivo studies?
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).
- LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2.4.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
Methodological Considerations
Q. What analytical techniques validate purity and structural integrity?
Q. How should conflicting synthesis yields from literature be addressed?
- DoE (Design of Experiments) : Systematically vary temperature, solvent (DMF vs. THF), and catalyst (POCl₃ vs. PCl₅).
- In Situ Monitoring : Use FTIR to track intermediate formation (e.g., amidoxime → oxadiazole).
- Scale-Up Protocols : Optimize mixing efficiency and cooling rates to prevent exothermic side reactions .
Q. Data Interpretation Guidelines
Q. How to distinguish nonspecific cytotoxicity from target-specific effects?
- Counter-Screening : Test against non-cancerous cell lines (e.g., HEK293).
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI >3 indicates specificity.
- Mechanistic Profiling : Compare gene expression profiles (RNA-seq) post-treatment .
Q. What statistical methods are appropriate for dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
